N-(tert-Butoxycarbonyl)-L-tyrosylglycine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-tyrosylglycine is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-tyrosylglycine typically involves the protection of the amino group of L-tyrosine with the Boc group, followed by coupling with glycine. The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction with glycine can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-tyrosylglycine undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.
Oxidation and Reduction: The phenolic hydroxyl group of tyrosine can undergo oxidation to form quinones or reduction to form catechols.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling: DCC or DIC in the presence of HOBt or N-hydroxysuccinimide (NHS).
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Deprotection: L-tyrosylglycine and tert-butyl cation.
Coupling: Peptides with extended chains.
Oxidation: Quinones.
Reduction: Catechols.
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-tyrosylglycine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive peptides.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)-L-tyrosylglycine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-phenylalanine: Similar in structure but with a phenyl group instead of a tyrosyl group.
N-(tert-Butoxycarbonyl)-L-serine: Contains a hydroxyl group similar to tyrosine but lacks the aromatic ring.
Uniqueness
N-(tert-Butoxycarbonyl)-L-tyrosylglycine is unique due to the presence of both the Boc-protected amino group and the phenolic hydroxyl group of tyrosine. This combination allows for selective reactions and modifications, making it a versatile building block in peptide synthesis .
Properties
CAS No. |
63909-62-6 |
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Molecular Formula |
C16H22N2O6 |
Molecular Weight |
338.36 g/mol |
IUPAC Name |
2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C16H22N2O6/c1-16(2,3)24-15(23)18-12(14(22)17-9-13(20)21)8-10-4-6-11(19)7-5-10/h4-7,12,19H,8-9H2,1-3H3,(H,17,22)(H,18,23)(H,20,21)/t12-/m0/s1 |
InChI Key |
XBPDIRMYWASXPW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O |
Origin of Product |
United States |
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